N-cyclopropyl-2-{[4-(difluoromethoxy)-3-methoxyphenyl]carbonyl}hydrazinecarbothioamide
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Overview
Description
N~1~-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is a complex organic compound with significant potential in various scientific fields. This compound features a unique structure that includes a cyclopropyl group, difluoromethoxy, and methoxybenzoyl moieties, making it a subject of interest for researchers in chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of difluoromethylation reagents to introduce the difluoromethoxy group . The cyclopropyl group can be introduced through cyclopropanation reactions using appropriate cyclopropylating agents .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N~1~-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the difluoromethoxy group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
N~1~-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE has several scientific research applications:
Mechanism of Action
The mechanism of action of N1-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
3-Cyclopropylmethoxy-4-(difluoromethoxy)benzoic acid: Shares structural similarities and is used in similar research contexts.
Difluoromethylated compounds: These compounds also feature the difluoromethoxy group and are studied for their unique chemical properties.
Uniqueness
N~1~-CYCLOPROPYL-2-[4-(DIFLUOROMETHOXY)-3-METHOXYBENZOYL]-1-HYDRAZINECARBOTHIOAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H15F2N3O3S |
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Molecular Weight |
331.34 g/mol |
IUPAC Name |
1-cyclopropyl-3-[[4-(difluoromethoxy)-3-methoxybenzoyl]amino]thiourea |
InChI |
InChI=1S/C13H15F2N3O3S/c1-20-10-6-7(2-5-9(10)21-12(14)15)11(19)17-18-13(22)16-8-3-4-8/h2,5-6,8,12H,3-4H2,1H3,(H,17,19)(H2,16,18,22) |
InChI Key |
JVNWACMMBUXXNT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)NNC(=S)NC2CC2)OC(F)F |
Origin of Product |
United States |
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